3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one
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Overview
Description
“3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one” is a naturally occurring furanocoumarin . It can be found in citrus fruits, umbelliferous vegetables, and selected herbal medicines, namely in the roots and fruits of Angelica dahurica and Angelica archangelica .
Molecular Structure Analysis
The molecular formula of this compound is C16H14O4 . The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 Å . The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle .Physical And Chemical Properties Analysis
The molecular weight of this compound is 270.28 . It has a density of 1.1311 (rough estimate), a melting point of 98-100°C, a boiling point of 333.4°C (rough estimate), a flash point of 224.9°C, and a vapor pressure of 3.13E-08mmHg at 25°C .Scientific Research Applications
Natural Products Chemistry Research
This compound was isolated from the leaves of Melicope Moluccana T.G. Hartley, a plant species found in Indonesia . The chemical structure of the compound was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .
Phytochemical Studies
The Melicope species, from which this compound is derived, has been shown to produce a variety of alkaloids, flavonoids, coumarins, acetophenones, and lignans . These compounds exhibit various biological activities, including antioxidant, anticancer, and anti-inflammatory effects .
Cytotoxic and Anti-plasmodial Activities
The isolated compound from this species has been described for its cytotoxic and anti-plasmodial activities . However, more research is needed to fully understand these properties.
Synthesis of Derivatives
The compound has been used as a starting material for the synthesis of various derivatives via modifications of the lactone ring . These resulting compounds were fully characterized by spectral techniques and evaluated for their anticancer activity .
Chemical Constituents Research
This compound is part of the chemical constituents of Melicope species. The research on these constituents is ongoing, contributing to the understanding of the medicinal properties of these plants .
Industrial Applications
While not directly related to the specific compound, the 3-methylbut-2-enal group present in the compound is used in various industrial applications . For example, it’s used in the synthesis of other complex organic compounds .
Mechanism of Action
Target of Action
It is known that similar compounds, such as imperatorin, have been found to interact with gamma-aminobutyric acid transaminase and acetylcholinesterase .
Mode of Action
Studies on similar compounds suggest that they may inhibit the activity of certain enzymes, leading to changes in neurotransmitter levels . For example, imperatorin has been shown to inactivate gamma-aminobutyric acid transaminase and inhibit acetylcholinesterase activity .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmitter metabolism .
Result of Action
Similar compounds have been found to improve memory acquisition and consolidation, and possess antioxidant properties .
Action Environment
It is known that similar compounds can be found in various plants, suggesting that they may be stable under a variety of environmental conditions .
properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVHXZGYZXBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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